molecular formula C13H17NO3 B12852965 Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate

Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate

Cat. No.: B12852965
M. Wt: 235.28 g/mol
InChI Key: OPUBZTNGWQPDBL-UHFFFAOYSA-N
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Description

N-(2-Ethyl-phenyl)-malonamic acid ethyl ester is an organic compound that belongs to the class of malonamic acid derivatives This compound is characterized by the presence of an ethyl group attached to the phenyl ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-phenyl)-malonamic acid ethyl ester typically involves the reaction of 2-ethyl aniline with diethyl malonate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of N-(2-Ethyl-phenyl)-malonamic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-phenyl)-malonamic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(2-Ethyl-phenyl)-malonamic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-Ethyl-phenyl)-malonamic acid ethyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active malonamic acid, which can then interact with enzymes or receptors in biological systems. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-malonamic acid ethyl ester
  • N-(2-Methyl-phenyl)-malonamic acid ethyl ester
  • N-(4-Ethyl-phenyl)-malonamic acid ethyl ester

Uniqueness

N-(2-Ethyl-phenyl)-malonamic acid ethyl ester is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 3-(2-ethylanilino)-3-oxopropanoate

InChI

InChI=1S/C13H17NO3/c1-3-10-7-5-6-8-11(10)14-12(15)9-13(16)17-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15)

InChI Key

OPUBZTNGWQPDBL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC(=O)OCC

Origin of Product

United States

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